6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Medicinal Chemistry Structure–Activity Relationship Basicity

Optimize your kinase hinge-binder SAR with this precisely substituted quinoline sulfonyl probe. Featuring a 3-methylpiperidine at C4 (vs common 4-methylpiperidine analogs), it offers a +0.3 pKa shift for enhanced ionic binding. The C3 tosyl group (Hammett σp = -0.17 vs benzenesulfonyl) enables quantitative electronic profiling. This unique steric and electronic signature directly addresses ADME and potency optimization in medicinal chemistry campaigns, making it an essential tool compound for advanced lead discovery.

Molecular Formula C24H28N2O4S
Molecular Weight 440.56
CAS No. 872206-87-6
Cat. No. B2745739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
CAS872206-87-6
Molecular FormulaC24H28N2O4S
Molecular Weight440.56
Structural Identifiers
SMILESCC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C24H28N2O4S/c1-16-7-9-18(10-8-16)31(27,28)23-14-25-20-13-22(30-4)21(29-3)12-19(20)24(23)26-11-5-6-17(2)15-26/h7-10,12-14,17H,5-6,11,15H2,1-4H3
InChIKeyOXXSIOGALLVOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline: Structural Identity and Core Pharmacophore for Targeted Procurement


6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (CAS 872206-87-6) is a fully synthetic small molecule featuring a 6,7-dimethoxyquinoline scaffold bearing a 4-methylbenzenesulfonyl (tosyl) group at C3 and a 3-methylpiperidin-1-yl moiety at C4. This compound belongs to the quinoline sulfonyl derivative class, a chemotype under active investigation in patents concerning anticancer and kinase-inhibitory applications [1]. With a molecular formula of C24H28N2O4S and a molecular weight of 440.56 g·mol⁻¹, it is typically supplied at ≥95% purity for research use .

Why 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline Cannot Be Substituted by Generic Quinoline Sulfonyl Analogs


Within the quinoline sulfonyl series, relatively subtle structural permutations produce distinct conformational, electronic, and physicochemical profiles that can translate into non-interchangeable biological outcomes. The 3-methylpiperidine substituent at C4 introduces a specific steric and basicity signature that differs from the 4-methylpiperidine, pyrrolidine, or amine-bearing analogs commonly listed alongside this scaffold [1]. The tosyl group at C3 imparts a unique electron-withdrawing character and hydrogen-bond acceptor geometry distinct from the unsubstituted benzenesulfonyl or 4-methoxybenzenesulfonyl variants [2]. These differences mean that procurement decisions based solely on core scaffold similarity, without attention to the precise substitution pattern, risk selecting a compound with measurably different target engagement, solubility, or metabolic stability profiles.

Head-to-Head Quantitative Differentiation of 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline Against Its Closest Analogs


Piperidine Methyl Substitution Position: 3-Methyl vs. 4-Methyl Impact on Basicity and Steric Profile

The 3-methylpiperidine substituent in the target compound positions the methyl group one carbon closer to the quinoline ring nitrogen than the 4-methylpiperidine analog (CAS 866848-37-5). This shifts the pKa of the piperidine nitrogen and alters the spatial occupancy around the C4 binding vector. While calibrated experimental pKa values are not available for either compound in the public domain, computational predictions indicate an increase in basicity (ΔpKa ≈ +0.3) and a reduction in the solvent-accessible surface area of the protonated amine for the 3-methyl isomer compared with the 4-methyl isomer [1]. Such differences can modulate ionic interactions with acidic residues in target binding pockets and influence membrane permeability [1].

Medicinal Chemistry Structure–Activity Relationship Basicity

Sulfonyl Substituent Electronic Modulation: Tosyl vs. Benzenesulfonyl Impact on Sulfone Electron Deficiency

The target compound contains a tosyl (4-methylbenzenesulfonyl) group at C3, whereas the direct analog CAS 899761-69-4 carries an unsubstituted benzenesulfonyl group. The para-methyl substituent donates electron density into the aromatic ring, reducing the electron-withdrawing character of the sulfone. This is reflected in the computed Hammett σp constant: –0.17 for the 4-methyl group vs. 0.00 for hydrogen, corresponding to a modest but measurable decrease in the sulfone's electrophilicity [1]. In related quinoline sulfonamide series, such electronic modulation has been shown to shift biochemical IC50 values by >2-fold [2].

Electronic Structure Sulfone Reactivity Structure–Property Relationship

Physicochemical Parameter Comparison: TPSA and Lipophilicity Differentiate 3-Methylpiperidine from Pyrrolidine and Azepane Analogs

The topological polar surface area (TPSA) and calculated lipophilicity (XLogP3) of the target compound were compared with those of the pyrrolidine (ring size) and azepane (ring expansion) analogs. The 3-methylpiperidine ring provides an intermediate TPSA and LogP profile. For the 4-methylpiperidine analog (CAS 866848-37-5), the reported TPSA is 77.1 Ų and XLogP3 is 4.7 [1]. The target compound is predicted to exhibit a slightly lower TPSA (≈76 Ų) due to the methyl group orientation and a comparable XLogP3 of ≈4.6–4.7 [2]. In contrast, the azepane analog increases LogP by ≈0.3 units, and the pyrrolidine analog reduces TPSA by ≈3 Ų [2].

ADME Lipophilicity Topological Polar Surface Area

Optimal Research and Industrial Application Scenarios for 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline


Kinase Inhibitor Lead Optimization Requiring a 3-Methylpiperidine Pharmacophore

When a medicinal chemistry campaign has identified a 6,7-dimethoxyquinoline sulfonyl scaffold as a kinase hinge-binder, and SAR exploration demands a basic amine with a specific pKa and steric profile at the solvent-exposed region, the 3-methylpiperidine substituent of this compound offers a distinct vector compared to the more common 4-methylpiperidine or pyrrolidine alternatives. The predicted pKa shift of +0.3 units relative to the 4-methylpiperidine analog can enhance ionic interactions with acidic residues in the binding pocket [1].

Structure–Activity Relationship Studies on Sulfone Electronic Effects

The tosyl group provides a moderately electron-rich sulfone environment that can be systematically compared with benzenesulfonyl, 4-chlorobenzenesulfonyl, and 4-methoxybenzenesulfonyl analogs. The Hammett σp difference of –0.17 relative to the unsubstituted benzenesulfonyl compound allows quantitative probing of electronic effects on target potency, as demonstrated in related quinoline-sulfonamide series where electronic modulation altered IC50 values by >2-fold [2].

Physicochemical Profiling of Quinoline-Based Probe Molecules

With a predicted TPSA of ≈76 Ų and XLogP3 of ≈4.6–4.7, this compound sits at the upper boundary of favorable oral drug space. It can serve as a reference probe for studying how incremental structural changes (ring size, methyl position, sulfonyl substitution) affect permeability and solubility in quinoline series. Its profile is distinct from the pyrrolidine (lower TPSA) and azepane (higher LogP) analogs, making it a valuable comparator in ADME screening cascades [3].

Cancer Cell Line Panel Screening as a Quinoline Sulfonyl Chemotype Representative

The quinoline sulfonyl chemotype claimed in the patent literature for anticancer applications [1] supports the use of this compound as a structurally defined representative for cell-based screening. Its 6,7-dimethoxy substitution is advantageous for kinase inhibitor activity, as demonstrated in related PDGFR tyrosine kinase inhibitor series where 6,7-dimethoxy groups were shown to significantly contribute to potency (IC50 values in the low micromolar range against cancer cell lines) [2].

Quote Request

Request a Quote for 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.